molecular formula C25H36N6O4S B12358459 3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

Cat. No.: B12358459
M. Wt: 516.7 g/mol
InChI Key: UIABXAHCMGUQBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of udenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods for udenafil are designed to be efficient and scalable, often involving batch or continuous processes to meet commercial demand .

Chemical Reactions Analysis

Udenafil undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of udenafil can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Udenafil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, udenafil is studied for its unique chemical properties and potential as a building block for the synthesis of other compounds. In biology, udenafil is used to investigate the mechanisms of phosphodiesterase inhibition and its effects on cellular signaling pathways. In medicine, udenafil is primarily used for the treatment of erectile dysfunction, but it is also being explored for its potential in treating other conditions such as pulmonary hypertension . In industry, udenafil is produced and marketed as a pharmaceutical product, with ongoing research into improving its production methods and formulations .

Mechanism of Action

Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. By inhibiting this enzyme, udenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle cells and increased blood flow to the penis. This mechanism of action is similar to that of other phosphodiesterase type 5 inhibitors, but udenafil has unique pharmacokinetic properties that contribute to its efficacy and safety profile .

Comparison with Similar Compounds

Udenafil is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil. udenafil has unique properties, including a relatively rapid onset of action and a long duration of effect. These properties make udenafil suitable for both on-demand and once-daily dosing regimens . Compared to sildenafil, udenafil has a longer half-life, which allows for more flexibility in dosing. Additionally, udenafil has been shown to be effective and well-tolerated in patients with various comorbid conditions, such as diabetes and hypertension .

Properties

Molecular Formula

C25H36N6O4S

Molecular Weight

516.7 g/mol

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,23,26H,5-9,12-15H2,1-4H3

InChI Key

UIABXAHCMGUQBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C

Origin of Product

United States

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